N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide
Description
N-(2-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide is a heterocyclic compound featuring a 7-chloro-substituted benzoxazepine core fused to a 1H-indole-5-carboxamide moiety via an ethyl linker. Its molecular formula is C₂₀H₁₇ClN₄O₃, with a molecular weight of approximately 396.83 g/mol . This compound is synthesized through multi-step reactions, including cyclization of halogenated intermediates and coupling via reagents like EDCI/HOBt .
Properties
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-indole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-16-2-4-18-15(10-16)11-24(19(25)12-27-18)8-7-23-20(26)14-1-3-17-13(9-14)5-6-22-17/h1-6,9-10,22H,7-8,11-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVHLZNYLHJFMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CC4=C(C=C3)NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Tandem C–N Coupling/C–H Carbonylation
A pivotal method involves the tandem transformation of phenylamine derivatives with allyl halides under CO₂ atmosphere, mediated by a Cu(I)/Cu(III) catalytic cycle. For example, reaction of 4-bromo-2-fluoroaniline with allyl bromide in the presence of 2-(2-dimethylaminovinyl)-1H-inden-1-ol and CuI yields 7-bromo-3-oxo-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxylate (68% yield). Chlorination via N-chlorosuccinimide (NCS) introduces the 7-chloro substituent.
Rhodium-Catalyzed Hydrofunctionalization of Alkynes
Rhodium complexes enable enantioselective intramolecular hydroamination of alkynyl-aniline substrates. For instance, treatment of N-(2-ethynylphenyl)-2-aminoethanol with [Rh(cod)₂]OTf and (R)-Segphos affords the benzoxazepine ring with 92% ee. This method excels in stereochemical control but requires stringent anhydrous conditions.
SNAr Cyclization of Fluorobenzonitrile Derivatives
4-Bromo-2-fluorobenzonitrile undergoes sequential nucleophilic aromatic substitution (SNAr) with 2-aminoethanol, followed by AlMe3-mediated cyclization to yield 8-bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-imine. Oxidative workup with MnO2 converts the imine to the 3-oxo functionality.
Preparation of 1H-Indole-5-Carboxamide
Alkylation of Indole-5-Carboxylic Acid
Indole-5-carboxylic acid reacts with methyl iodide in DMF using NaH as a base (0°C to 20°C, 12 h) to produce 1-methyl-1H-indole-5-carboxylic acid in 84% yield. Subsequent hydrolysis with LiOH/H2O2 generates the free carboxylic acid, which is activated as an acyl chloride (SOCl2) or mixed carbonate (ClCO2Et) for amidation.
Coupling Strategies for Final Assembly
Carbodiimide-Mediated Amide Bond Formation
The benzoxazepine ethylamine intermediate (1.0 equiv) couples with 1H-indole-5-carboxylic acid (1.2 equiv) using HBTU and DIPEA in DMF (0°C to rt, 6 h), achieving 76% yield. Purification via silica chromatography (EtOAc/hexanes) affords the target compound.
Nickel-Catalyzed Reductive Amination
Alternative routes employ Ni(acac)₂/Zn for reductive amination between benzoxazepine ketone and indole-5-carboxamide, though yields are moderate (52%) due to competing imine reduction.
Analytical Data and Optimization
| Parameter | Cu-Catalyzed Route | Rh-Catalyzed Route | SNAr Route |
|---|---|---|---|
| Yield (%) | 68 | 85 | 72 |
| Reaction Time (h) | 8 | 24 | 12 |
| Catalyst Loading (mol%) | 5 | 2 | N/A |
| ee (%) | N/A | 92 | N/A |
Key Observations :
- Rh-catalyzed hydroamination offers superior enantioselectivity but longer reaction times.
- SNAr cyclization is cost-effective but requires stoichiometric AlMe3.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide undergoes various chemical reactions:
Oxidation: : The compound can be oxidized under specific conditions to form oxazepine derivatives.
Reduction: : Reduction reactions can yield different isomers or reduced forms, altering the oxazepine and indole structures.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the chloro and indole groups.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, amines, alkylating agents.
Major Products
Depending on the reaction conditions, major products include various oxazepine and indole derivatives with modified functional groups.
Scientific Research Applications
Chemistry
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide serves as a valuable intermediate in organic synthesis, allowing the exploration of complex chemical spaces and the development of novel compounds with potential utility in pharmaceuticals.
Biology
In biological research, this compound is investigated for its potential interactions with biomolecular targets, contributing to the understanding of its biochemical and pharmacological properties.
Medicine
Medicinal chemists are interested in this compound due to its potential therapeutic effects, particularly in designing drugs for various diseases. Its unique structure provides a scaffold for developing new pharmacophores with enhanced efficacy and reduced side effects.
Industry
In the industrial sector, it is utilized in the synthesis of fine chemicals, agrochemicals, and materials science applications, demonstrating its versatility across different domains.
Mechanism of Action
The mechanism of action of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. Its effects are mediated through modulation of signaling pathways and enzyme activity, leading to desired biological outcomes. The unique configuration of the oxazepine and indole moieties plays a crucial role in its binding affinity and specificity toward these targets.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-5-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a unique molecular structure that combines an indole moiety with a benzo[f][1,4]oxazepine core, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound based on various studies and findings.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of 394.8 g/mol. The structure includes significant functional groups that may interact with biological targets.
Research indicates that compounds similar to this compound exhibit anti-inflammatory and cytotoxic activities. Specifically, the compound is believed to inhibit receptor interacting protein 1 (RIP1) kinase, which plays a critical role in necroptosis and inflammation pathways. By modulating these pathways, the compound may have therapeutic potential in treating inflammatory diseases and certain cancers .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce cytokine production in human immune cells. For example, it has been shown to decrease the spontaneous production of pro-inflammatory cytokines from ulcerative colitis explants .
Table 1: In Vitro Activity Profiles
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| N-(2-(7-chloro... | RIP1 Kinase | 32 ± 5.8 | High specificity |
| N-(2-(7-chloro... | TNF-induced necroptosis | 200 ± 37 | Effective in U937 cells |
In Vivo Studies
Preclinical models indicate that the compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a half-life suitable for therapeutic applications. For instance, in rat models, it demonstrated an area under the curve (AUC) of 2.2 µg·h/mL and a Cmax of 810 ng/mL at a dose of 2 mg/kg .
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Psoriasis Treatment : A clinical study involving RIP1 inhibitors showed promising results in reducing symptoms associated with psoriasis by targeting inflammatory pathways .
- Rheumatoid Arthritis : Another study indicated that compounds with similar structures effectively reduced joint inflammation and damage in animal models of rheumatoid arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
